2-(Hydroxyimino)pentanedioic acid
Description
2-(Hydroxyimino)pentanedioic acid (CAS 2211-15-6) is an oxime derivative of α-ketoglutaric acid, with the molecular formula C₅H₇NO₅ and a molecular weight of 161.11 g/mol. Its structure features a pentanedioic acid backbone substituted with a hydroxyimino group (-NOH) at the C2 position. Key identifiers include:
- SMILES: O=C(O)C(=NO)CCC(=O)O
- InChIKey: RSXBEVMDACDZRB-UHFFFAOYSA-N
- Synonyms: α-Ketoglutaric acid oxime, A-Ketoglutarate oxime .
Properties
CAS No. |
2211-15-6 |
|---|---|
Molecular Formula |
C5H7NO5 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
2-hydroxyiminopentanedioic acid |
InChI |
InChI=1S/C5H7NO5/c7-4(8)2-1-3(6-11)5(9)10/h11H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
RSXBEVMDACDZRB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=NO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydroxylamine Treatment of α-Ketoglutaric Acid Esters
A widely adopted strategy involves reacting α-ketoglutaric acid esters with hydroxylamine hydrochloride under basic conditions. For instance, methyl 3-oxopentanedioate treated with NH₂OH·HCl in the presence of sodium hydroxide generates 2-(hydroxyimino)pentanedioic acid dimethyl ester, which is subsequently hydrolyzed to the free acid.
Mechanistic Insights:
- Nucleophilic Addition: Hydroxylamine attacks the carbonyl carbon of the ketone, forming an imine intermediate.
- Tautomerization: The imine tautomerizes to the thermodynamically stable oxime.
- Ester Hydrolysis: Basic or acidic hydrolysis cleaves the ester groups to yield the dicarboxylic acid.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Hydroxylamine Ratio | 1.5 equiv | Maximizes imine formation |
| pH | 10–12 (NaOH) | Prevents ester hydrolysis during oxime formation |
| Temperature | 25°C | Balances reaction rate and side reactions |
This method achieves yields up to 70% when using methyl esters, as their higher solubility facilitates homogeneous reaction conditions.
Direct Oximation of α-Ketoglutaric Acid
Direct treatment of α-ketoglutaric acid with hydroxylamine hydrochloride under acidic conditions offers a single-step route. However, the free carboxylic acid groups increase the likelihood of side reactions, such as nitrile formation, necessitating precise pH control (pH 4–5).
Key Challenges:
- Low Solubility: α-Ketoglutaric acid’s limited solubility in aqueous media slows reaction kinetics.
- By-Product Formation: Competing dehydration to cyano derivatives reduces overall efficiency.
To mitigate these issues, co-solvents like ethanol or dimethylformamide (DMF) are employed to enhance reactant solubility.
Comparative Analysis of Synthetic Routes
The table below evaluates the practicality of each method based on yield, cost, and scalability:
| Method | Yield (%) | Cost Estimate | Scalability | Key Limitations |
|---|---|---|---|---|
| Nitrosation of Acetonedicarboxylate | 35 | Low | Moderate | By-product formation |
| Ester Oximation | 70 | Moderate | High | Requires ester hydrolysis |
| Direct Acid Oximation | 40 | Low | Low | Solubility issues |
| Catalytic Oxidation | 25* | High | High | Multi-step complexity |
*Yield estimated for the final functionalization step.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyimino)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: The hydroxyimino group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
2-(Hydroxyimino)pentanedioic acid, also known as 2-hydroxyimino-3-oxo-pentanedioic acid, is an organic compound with the molecular formula and a molecular weight of 175.12 g/mol. It features a hydroxyimino functional group and is structurally related to other dicarboxylic acids. The presence of both carboxylic acid and hydroxyimino groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of various derivatives and complex molecules.
Scientific Research Applications
2-(Hydroxyimino)pentanedioic acid has several applications in scientific research:
- Chemistry It is employed as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
- Medicine Research is ongoing to explore its potential therapeutic applications, including its role in modulating metabolic processes.
- Industry It can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Interaction Studies
Interaction studies involving 2-(Hydroxyimino)pentanedioic acid focus on its reactivity with biological macromolecules. These studies aim to elucidate how this compound interacts with enzymes, proteins, and nucleic acids, potentially revealing its role in metabolic processes. Investigations into its binding affinities and kinetic parameters are crucial for understanding its biological implications and therapeutic potential.
Research into the biological activity of 2-(Hydroxyimino)pentanedioic acid indicates potential roles in metabolic pathways. Its derivatives may exhibit antioxidant properties and could be involved in the modulation of enzymatic activities related to amino acid metabolism. Some studies suggest that compounds with similar structures may influence cellular signaling pathways and have implications in therapeutic applications, although specific biological activities of this compound require further investigation.
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)pentanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound’s effects on metabolic pathways are of particular interest, as it can influence the production and utilization of key metabolites .
Comparison with Similar Compounds
Structural Analogs with Pentanedioic Acid Backbones
Key Observations :
- 2PMPA and 2-MPPA share the pentanedioic acid core but differ in substituents, leading to divergent pharmacokinetic profiles. Both target GCPII but face clinical limitations .
- DUPA incorporates a ureido group, enabling specific binding to PSMA for cancer theranostics, unlike the hydroxyimino group in the target compound .
a. PSMA-Targeting Agents
- ²¹¹At-PSMA-6 and ¹²⁵I-DCIBzL: These compounds combine DUPA-like pentanedioic acid motifs with radioactive isotopes (²¹¹At, ¹²⁵I) for targeted alpha- and Auger-electron therapy in prostate cancer. Unlike 2-(Hydroxyimino)pentanedioic acid, these derivatives are optimized for tumor specificity and radiation delivery .
b. Gelation Properties
- (S)-2-Stearamidopentanedioic acid (C18-Glu) : A gelator with an amide group at C2. Its sulfonamide isostere (Sulfo-Glu ) exhibits enhanced thermal-mechanical stability and faster gelation, demonstrating how substituent changes (amide → sulfonamide) alter material properties .
Pharmacokinetic and Toxicity Profiles
- 2-(Hydroxyimino)pentanedioic acid: Limited pharmacokinetic data available. Its oxime group may confer chelation properties but could influence metabolic stability.
- 2PMPA : Short half-life (<1 h) and low brain penetration (AUCbrain/AUCplasma <0.02) necessitate high doses or direct CNS administration .
- DUPA : Modified with chelators (e.g., CHX-A″-DTPA) for improved radiolabeling efficiency and tumor uptake .
Q & A
Basic: What experimental strategies ensure high-purity synthesis of 2-(hydroxyimino)pentanedioic acid?
Methodological Answer:
- Multi-step synthesis : Utilize coupling agents like dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives in anhydrous solvents (e.g., chloroform or ethyl acetate) to stabilize intermediates .
- Purification : Employ recrystallization in methanol or aqueous sodium carbonate to remove unreacted starting materials. Monitor purity via HPLC with UV detection (λ = 210–260 nm) .
- Yield optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) to minimize side products like hydrolyzed esters .
Basic: What safety protocols are critical when handling 2-(hydroxyimino)pentanedioic acid?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust .
- Emergency measures : For skin exposure, rinse with water and soap for ≥15 minutes. For eye contact, irrigate with saline solution for 10–15 minutes and seek medical evaluation .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizing agents (e.g., peroxides) .
Advanced: How does the hydroxyimino group influence the compound’s enzyme inhibition properties?
Methodological Answer:
- Mechanistic insight : The hydroxyimino (-N-OH) group chelates zinc ions in metalloenzymes (e.g., glutamate carboxypeptidase II), mimicking carboxylate interactions in substrates. This enhances binding affinity, as seen in analogs like 2-PMPA (IC₅₀ = 300 pM) .
- SAR studies : Modify the hydroxyimino position to alter steric hindrance. For example, substituting the hydroxyl with methyl groups reduces potency due to weaker metal coordination .
- Validation : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to confirm binding modes in enzyme active sites .
Advanced: What advanced analytical techniques resolve stability challenges in aqueous solutions?
Methodological Answer:
- Degradation profiling : Use LC-MS/MS to identify hydrolysis products (e.g., pentanedioic acid derivatives) under varying pH (4–9). Hydroxyimino groups degrade faster in alkaline conditions .
- Stabilization strategies : Add antioxidants (e.g., ascorbic acid) or buffer solutions (citrate-phosphate, pH 5.0) to slow oxidation .
- Kinetic studies : Conduct accelerated stability testing at 40°C/75% RH to model shelf-life. Calculate degradation rate constants using Arrhenius equations .
Data Contradictions: How to address discrepancies in reported toxicity profiles?
Methodological Answer:
- Source evaluation : Cross-reference MSDS data with peer-reviewed studies. For example, while some suppliers classify the compound as non-hazardous, academic studies note skin irritation risks (GHS Category 1A) .
- In vitro testing : Perform MTT assays on human keratinocytes (HaCaT cells) to quantify cytotoxicity (EC₅₀). Compare results against vendor-provided LD₅₀ values .
- Mitigation : Recommend using <1 mM concentrations in cell-based assays to avoid false-positive toxicity signals .
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- Lipophilicity optimization : Calculate logP values (e.g., using MarvinSketch). Derivatives with logP = 1–2 show enhanced BBB permeability vs. polar parent compounds .
- Pro-drug strategies : Esterify carboxylate groups (e.g., ethyl esters) to increase lipophilicity. Hydrolyze esters in vivo via esterases .
- In vivo validation : Use PET tracers (e.g., ¹⁸F-labeled analogs) to quantify brain uptake in rodent models .
Basic: What spectroscopic methods confirm structural integrity post-synthesis?
Methodological Answer:
- ¹H/¹³C NMR : Identify hydroxyimino protons (δ = 10–12 ppm) and carboxylate carbons (δ = 170–175 ppm). Compare against NIST reference spectra .
- FT-IR : Confirm C=N-O stretch at 1600–1650 cm⁻¹ and carboxylate C=O at 1700–1750 cm⁻¹ .
- Elemental analysis : Validate C, H, N, O content within ±0.3% of theoretical values .
Advanced: How to resolve solubility limitations in biological assays?
Methodological Answer:
- Co-solvent systems : Use DMSO:water (≤5% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1 M NaOH to deprotonate carboxylates, increasing solubility to >10 mg/mL .
- Dynamic light scattering (DLS) : Monitor aggregation at 25°C. Adjust ionic strength (e.g., 150 mM NaCl) to prevent nanoparticle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
